molecular formula C22H19F2N7O2 B2968645 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 923514-18-5

2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2968645
CAS No.: 923514-18-5
M. Wt: 451.438
InChI Key: QZTWSGVYEUUKAI-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound featuring both fluorinated and heterocyclic functional groups. This compound is noteworthy for its potential application in medicinal chemistry due to its unique structural properties, which confer specific biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can be achieved through multiple synthetic pathways. A common approach involves a multi-step process beginning with the preparation of intermediate compounds, followed by coupling and cyclization reactions. The reaction typically takes place in the presence of a base, such as potassium carbonate, and involves the use of solvents like dimethylformamide (DMF) to facilitate the process.

Industrial Production Methods

Industrial production of this compound might involve optimization of reaction conditions for large-scale synthesis. This can include the use of continuous flow reactors and automated processes to ensure consistent quality and yield. Safety measures are paramount due to the use of potentially hazardous chemicals and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

  • Oxidation: : Potential conversion to corresponding ketones or acids under oxidative conditions.

  • Reduction: : Reduction of certain functional groups to alcohols or amines using reagents like lithium aluminum hydride (LAH).

  • Substitution: : Halogen or nucleophilic substitution reactions at the fluorinated aromatic rings.

Common Reagents and Conditions

  • Oxidative Reactions: : Employing oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reductive Reactions: : Using reducing agents such as sodium borohydride (NaBH₄) or LAH.

  • Substitution Reactions: : Utilizing nucleophiles like sodium methoxide (NaOMe) under basic conditions.

Major Products

The products of these reactions include various derivatives that maintain the core structure of the parent compound, potentially altering its bioactivity and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology

Biologically, it has been explored for its activity as a ligand in binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has potential therapeutic applications. Research has focused on its role as an inhibitor of enzymes or receptors implicated in various diseases, including cancer and neurological disorders.

Industry

Industrial applications of this compound include its use in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity under specific conditions make it suitable for inclusion in high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core is known for its bioactive properties, often participating in hydrogen bonding, π-π stacking, and hydrophobic interactions within biological systems. These interactions can modulate the activity of specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other fluorinated triazolopyrimidines and piperazine derivatives. Compared to these analogs, 2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is unique in its specific combination of functional groups, which may confer enhanced selectivity and potency in its biological applications.

  • Examples of Similar Compounds

    • 2-(4-fluorophenoxy)-1-(piperazin-1-yl)ethanone

    • 3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

    • Other fluorinated piperazine and triazolopyrimidine derivatives

Ultimately, what stands out about this compound is its potential to act at the intersection of chemistry and biology, offering possibilities for both scientific exploration and practical applications in a range of fields.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O2/c23-15-4-6-18(7-5-15)33-13-19(32)29-8-10-30(11-9-29)21-20-22(26-14-25-21)31(28-27-20)17-3-1-2-16(24)12-17/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTWSGVYEUUKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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